molecular formula C9H12N4O7 B13852595 3,5-Dinitro-L-tyrosine Ammonium Salt

3,5-Dinitro-L-tyrosine Ammonium Salt

Cat. No.: B13852595
M. Wt: 288.21 g/mol
InChI Key: QVPLHOCLKNEMKQ-JEDNCBNOSA-N
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Description

3,5-Dinitro-L-tyrosine Ammonium Salt: is a research chemical with the molecular formula C9H9N3O7·x(NH3) and a molecular weight of 271.18 + x(17.03) . It appears as a red to dark orange solid and is slightly soluble in aqueous acid and DMSO. This compound is hygroscopic and should be stored at -20°C. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine Ammonium Salt involves the nitration of L-tyrosine. The process typically includes the following steps:

    Nitration of L-tyrosine: L-tyrosine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce nitro groups at the 3 and 5 positions of the aromatic ring.

    Formation of Ammonium Salt: The resulting 3,5-dinitro-L-tyrosine is then neutralized with ammonia to form the ammonium salt.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitro-L-tyrosine Ammonium Salt undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3,5-diamino-L-tyrosine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3,5-Dinitro-L-tyrosine Ammonium Salt has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific biochemical pathways.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-L-tyrosine Ammonium Salt involves its interaction with molecular targets in biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell damage or death. The compound may also interact with specific enzymes or proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

    3,5-Dinitro-L-tyrosine Sodium Salt: Similar structure but with sodium as the counterion instead of ammonium.

    3,5-Dinitro-1H-1,2,4-triazole: Another nitroaromatic compound with different applications and properties.

    1-Methyl-3,5-dinitro-2-pyridone: Used in nucleophilic-type ring transformations.

Uniqueness: 3,5-Dinitro-L-tyrosine Ammonium Salt is unique due to its specific combination of nitro groups and the L-tyrosine backbone. This structure allows it to participate in a variety of chemical reactions and makes it useful in diverse research applications.

Properties

Molecular Formula

C9H12N4O7

Molecular Weight

288.21 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;azane

InChI

InChI=1S/C9H9N3O7.H3N/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H3/t5-;/m0./s1

InChI Key

QVPLHOCLKNEMKQ-JEDNCBNOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N.N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.N

Origin of Product

United States

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